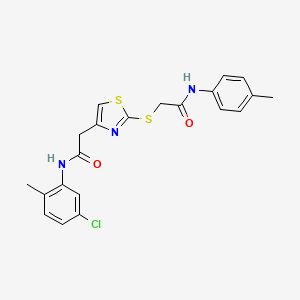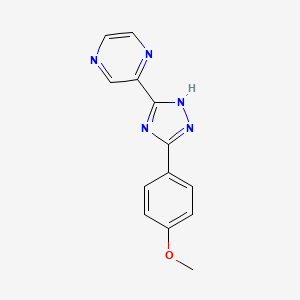
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme nitrite oxidoreductase. This enzyme is responsible for the conversion of nitrite to nitrate in the nitrification process. By inhibiting this enzyme, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid reduces the loss of nitrogen from fertilizers and enhances plant growth. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been shown to have anti-inflammatory and anti-tumor effects, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In plants, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid enhances nitrogen use efficiency and increases plant growth. In animals, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been shown to have anti-inflammatory and anti-tumor effects. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Further research is needed to fully understand the mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its potential therapeutic applications. Future studies should focus on the development of more efficient and environmentally friendly methods for the synthesis of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid. Additionally, studies should be conducted to evaluate the potential toxicity of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its effects on the environment. Finally, further research is needed to explore the potential use of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Conclusion:
In conclusion, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its effects on the environment.
Méthodes De Synthèse
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid can be synthesized through several methods, including the reaction of 1,3-dimethyl-5-pyrazolone with methyl acrylate or the reaction of 1,3-dimethyl-5-pyrazolone with acryloyl chloride. The latter method involves the use of a base such as triethylamine to facilitate the reaction. The product obtained is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been extensively studied for its potential applications in various fields. In the agricultural industry, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been used as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZNFQYXOSLBU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)
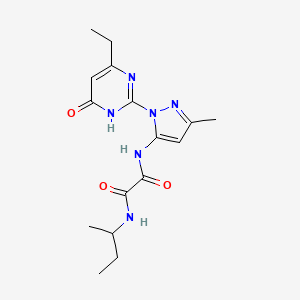
![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2693239.png)
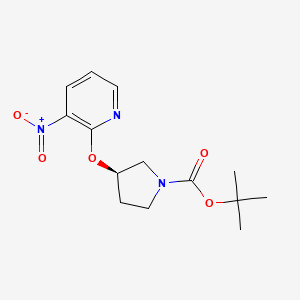
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

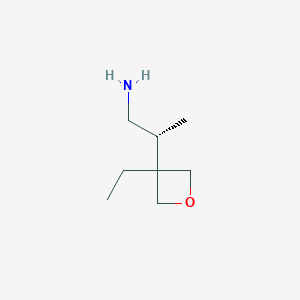
![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

